N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine
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Overview
Description
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between benzoin, benzaldehyde, and ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: A redox indicator used in biochemical experiments.
2,4,5-Triphenylimidazole: Used in the synthesis of fluorescent materials and optical devices.
3,4,5-Triphenyl-1,2,4-triazole: A multifunctional compound used in organic light-emitting devices.
Uniqueness
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is unique due to its specific structure and the presence of both triazole and diamine functional groups
Properties
CAS No. |
64164-13-2 |
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Molecular Formula |
C20H17N5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-N,5-N,2-triphenyltriazole-4,5-diamine |
InChI |
InChI=1S/C20H17N5/c1-4-10-16(11-5-1)21-19-20(22-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H,(H,21,23)(H,22,24) |
InChI Key |
QVUFKEQEYMYMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN(N=C2NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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